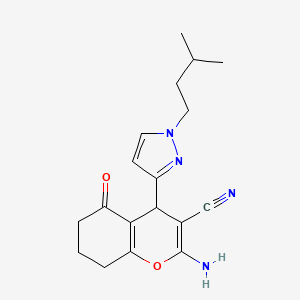
5-Fluoro-N-(p-tolyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-thiophenesulfonyl chloride and 4-methylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiophenesulfonamides.
Applications De Recherche Scientifique
5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methylbenzoic acid: Another fluorinated compound with different functional groups.
4-Methyl-N-(2-thiophenesulfonyl)aniline: A structurally related sulfonamide.
5-Fluoro-2-thiophenesulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
5-Fluoro-N~2~-(4-methylphenyl)-2-thiophenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorine atom and sulfonamide group contribute to its stability and reactivity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C11H10FNO2S2 |
|---|---|
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
5-fluoro-N-(4-methylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H10FNO2S2/c1-8-2-4-9(5-3-8)13-17(14,15)11-7-6-10(12)16-11/h2-7,13H,1H3 |
Clé InChI |
MJVRWICPTIFMKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929047.png)
![1-benzyl-3,6-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929051.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929059.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10929067.png)
![N-(2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbamothioyl]amino}ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10929072.png)
![N-(4-butoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10929089.png)

![1-benzyl-3-cyclopropyl-6-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929095.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10929097.png)
![methyl 1-{[(4-{[(E)-quinolin-4-ylmethylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10929106.png)
![2-methoxy-6-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10929112.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B10929121.png)
![4-(difluoromethyl)-6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10929123.png)
![6-ethyl-N-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929127.png)
